(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine
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Overview
Description
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine is an organic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 5-position and an ethyl group at the 2-position, along with a methanamine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Substituents: The cyclopropoxy and ethyl groups are introduced at the 5- and 2-positions of the pyridine ring, respectively, through substitution reactions.
Attachment of the Methanamine Group: The methanamine group is attached to the 3-position of the pyridine ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridin-2-yl-methanones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones, reduced pyridine derivatives, and substituted pyridine compounds.
Scientific Research Applications
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
(5-Methylpyridin-2-yl)methanamine: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.
(3-Cyclopropoxy-5-ethylpyridin-2-YL)methanamine: This compound has the cyclopropoxy and ethyl groups at different positions on the pyridine ring.
Uniqueness
(5-Cyclopropoxy-2-ethylpyridin-3-YL)methanamine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H16N2O |
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Molecular Weight |
192.26 g/mol |
IUPAC Name |
(5-cyclopropyloxy-2-ethylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C11H16N2O/c1-2-11-8(6-12)5-10(7-13-11)14-9-3-4-9/h5,7,9H,2-4,6,12H2,1H3 |
InChI Key |
TWUYEJZBTOMYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=N1)OC2CC2)CN |
Origin of Product |
United States |
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